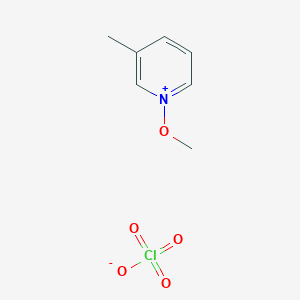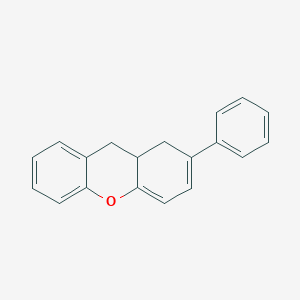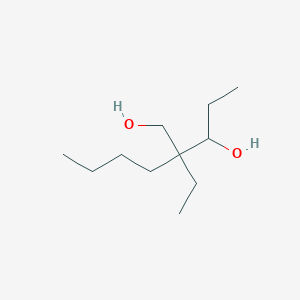
2-Butyl-2-ethylpentane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-2-ethylpentane-1,3-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl (-OH) groups. This compound is a branched hydrocarbon with a complex structure, making it an interesting subject for chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-ethylpentane-1,3-diol can be achieved through various methods. One common approach is the hydroxylation of alkenes. For instance, the direct hydroxylation of an alkene with osmium tetroxide (OsO₄) followed by reduction with sodium bisulfite (NaHSO₃) can yield diols . Another method involves the acid-catalyzed hydrolysis of an epoxide, which also produces diols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as yield, cost, and environmental impact. The hydroxylation of alkenes and the hydrolysis of epoxides are commonly used due to their efficiency and scalability.
化学反応の分析
Types of Reactions
2-Butyl-2-ethylpentane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert the diol into other alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols or hydrocarbons.
科学的研究の応用
2-Butyl-2-ethylpentane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Butyl-2-ethylpentane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications .
類似化合物との比較
Similar Compounds
1,5-Pentanediol: Another diol with a different carbon chain structure.
2-Methyl-2,4-pentanediol: A branched diol with similar properties.
1,3-Butanediol: A shorter-chain diol with different reactivity.
Uniqueness
2-Butyl-2-ethylpentane-1,3-diol is unique due to its specific branched structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications where other diols may not be suitable .
特性
CAS番号 |
61013-15-8 |
|---|---|
分子式 |
C11H24O2 |
分子量 |
188.31 g/mol |
IUPAC名 |
2-butyl-2-ethylpentane-1,3-diol |
InChI |
InChI=1S/C11H24O2/c1-4-7-8-11(6-3,9-12)10(13)5-2/h10,12-13H,4-9H2,1-3H3 |
InChIキー |
BRYIXFZUYRRHCR-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)(CO)C(CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



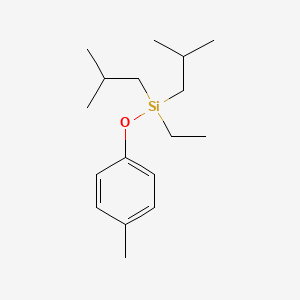
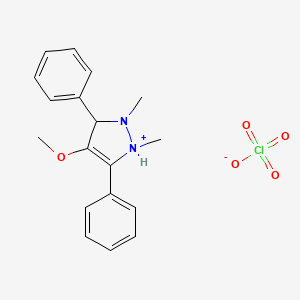
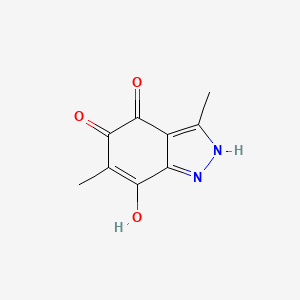
![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
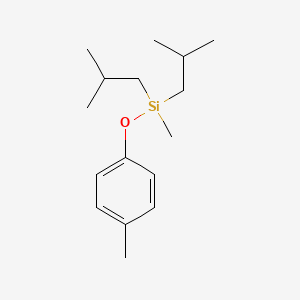
![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)



![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)
